molecular formula C14H17ClO2 B6335660 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 1263365-81-6

2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B6335660
CAS No.: 1263365-81-6
M. Wt: 252.73 g/mol
InChI Key: SDUTVBYMKAVKOU-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a tetrahydropyran-2-yloxy group, and a phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 3-(Tetrahydro-pyran-2-yloxy)phenyl)propene with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo oxidation or reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-(2-chloroprop-2-enyl)phenoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUTVBYMKAVKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)OC2CCCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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